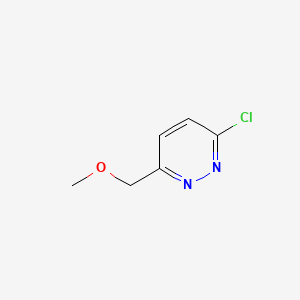

3-Chloro-6-(methoxymethyl)pyridazine

説明

Structure

3D Structure

特性

IUPAC Name |

3-chloro-6-(methoxymethyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-4-5-2-3-6(7)9-8-5/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWSQYLUWCKZJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693751 | |

| Record name | 3-Chloro-6-(methoxymethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289385-57-4 | |

| Record name | Pyridazine, 3-chloro-6-(methoxymethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289385-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-(methoxymethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 6 Methoxymethyl Pyridazine and Its Precursors

De Novo Synthesis Routes to the Pyridazine (B1198779) Core

The formation of the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, can be achieved through various de novo synthetic approaches. These methods construct the heterocyclic system from acyclic precursors.

Cyclocondensation Approaches

A cornerstone of pyridazine synthesis is the cyclocondensation reaction between a 1,4-dicarbonyl compound and hydrazine (B178648) or its derivatives. wikipedia.orgtestbook.com This versatile method allows for the formation of the pyridazine ring in a single, efficient step. The nature of the dicarbonyl precursor dictates the substitution pattern of the resulting pyridazine. For instance, the condensation of γ-ketoacids with hydrazine hydrate (B1144303) is a widely employed strategy for the synthesis of pyridazin-3(2H)-ones, which are key intermediates for further functionalization. nih.gov

A typical reaction involves heating the 1,4-dicarbonyl compound with hydrazine hydrate in a suitable solvent, such as ethanol (B145695) or water. nih.govliberty.edu The reaction proceeds through the formation of a dihydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the aromatic pyridazine ring.

| Reactant 1 | Reactant 2 | Product | Reference |

| 1,4-Diketone | Hydrazine | Dihydropyridazine | organic-chemistry.org |

| γ-Ketoacid | Hydrazine Hydrate | Pyridazin-3(2H)-one | nih.gov |

| Maleic Anhydride | Hydrazine | 3,6-Dichloropyridazine (B152260) (after further steps) | researchgate.netyoutube.com |

Ring-Transformation Reactions

The pyridazine nucleus can also be synthesized through the transformation of other heterocyclic rings. These reactions often involve ring-opening of a starting heterocycle followed by rearrangement and re-cyclization to form the pyridazine system.

One notable example is the conversion of furan (B31954) derivatives into pyridazines. The oxidation of a furan ring can yield a cis-1,4-dicarbonyl compound, which can then be cyclized with hydrazine to form the pyridazine. urfu.runih.gov For instance, the oxidation of a furan with reagents like bromine and methanol (B129727) can lead to a 1,4-dicarbonyl intermediate that readily undergoes cyclization. scispace.com This method provides a pathway to pyridazines from readily available furan precursors.

Another approach involves the transformation of pyrimidines into pyridazines. While less common, such ring transformations have been reported and typically require specific substitution patterns on the pyrimidine (B1678525) ring and proceed under defined reaction conditions. wur.nlnih.gov These transformations often involve nucleophilic attack, ring opening to an acyclic intermediate, and subsequent recyclization. wur.nl

Functionalization Strategies for the Pyridazine Ring

Once the pyridazine core is established, the introduction of specific substituents at desired positions is crucial for tailoring the properties of the final molecule. For 3-Chloro-6-(methoxymethyl)pyridazine, this involves the introduction of a chloro group at position 3 and a methoxymethyl group at position 6.

Introduction of the Chloro Group at Position 3

The introduction of a chlorine atom at the 3-position of the pyridazine ring is a common transformation, often achieved by the chlorination of a precursor pyridazin-3(2H)-one. The hydroxyl group of the pyridazinone tautomer can be converted to a chloro substituent using various chlorinating agents.

Phosphorus oxychloride (POCl₃) is a widely used reagent for this transformation. prepchem.comgoogle.comnih.gov The reaction is typically carried out by heating the pyridazin-3(2H)-one in an excess of phosphorus oxychloride. prepchem.com In some cases, the addition of a tertiary amine or a catalytic amount of a disubstituted formamide (B127407), such as N,N-dimethylformamide (DMF), can facilitate the reaction. google.com The use of phosphorus oxychloride with a disubstituted formamide is known as the Vilsmeier-Haack reagent, which can also be employed for this chlorination. google.com

| Starting Material | Reagent(s) | Product | Reference |

| Pyridazin-3(2H)-one | POCl₃ | 3-Chloropyridazine (B74176) | prepchem.comnih.gov |

| 6-Arylpyridazin-3(2H)-one | POCl₃ | 3-Chloro-6-arylpyridazine | prepchem.com |

| 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone | POCl₃, DMF | 3-Chloro-6-(2-hydroxyphenyl)pyridazine | google.com |

| 3,6-Dihydroxypyridazine | POCl₃ | 3,6-Dichloropyridazine | youtube.com |

Introduction of the Methoxymethyl Group at Position 6

The introduction of a methoxymethyl group at the 6-position of the pyridazine ring can be accomplished through a multi-step sequence, often starting from a precursor with a suitable functional group at this position. A common strategy involves the conversion of a 6-methyl or 6-formyl pyridazine derivative.

One potential pathway involves the formylation of an electron-rich pyridazine derivative at the 6-position, followed by reduction of the formyl group to a hydroxymethyl group, and subsequent etherification. Formylation can be achieved using the Vilsmeier-Haack reagent (DMF/POCl₃). thieme-connect.de The resulting aldehyde can then be reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride.

Direct C-H functionalization of the pyridazine ring to introduce a methoxymethyl group is a more advanced and less common approach but represents a potential modern synthetic strategy. nih.govnih.govresearchgate.net

The final step in the synthesis of the methoxymethyl group is typically an etherification reaction. Starting from a 6-(hydroxymethyl)pyridazine derivative, the hydroxyl group can be converted to a methoxy (B1213986) ether using various methylating agents.

A common method for this transformation is the Williamson ether synthesis, where the alcohol is first deprotonated with a base, such as sodium hydride (NaH), to form an alkoxide, which is then reacted with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄).

Alternatively, the methoxymethyl (MOM) ether can be formed using methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.orgadichemistry.com This method is widely used for the protection of alcohols and can be applied to the synthesis of the target compound. nih.govresearchgate.net

| Starting Material | Reagent(s) | Product | Reference |

| 6-(Hydroxymethyl)pyridazine | 1. NaH, 2. CH₃I | 6-(Methoxymethyl)pyridazine | General Knowledge |

| 3-Chloro-6-(hydroxymethyl)pyridazine | 1. Base, 2. Methylating Agent | This compound | Inferred |

| Alcohol (general) | MOMCl, DIPEA | MOM Ether | wikipedia.orgadichemistry.com |

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of the synthesis of this compound is critically dependent on the optimization of reaction parameters. Key variables that are often fine-tuned include the choice of solvent, reaction temperature, and the use of catalysts. For instance, in the synthesis of a related compound, 3-amino-6-chloropyridazine (B20888) from 3,6-dichloropyridazine, reaction temperatures can range from 30-180 °C with reaction times between 5 and 26 hours, highlighting the broad conditions that may be explored. google.com Purity is also a major consideration, with techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) being used to ensure the final product meets high purity standards, often greater than 95%. mdpi.com

Solvent Effects in this compound Synthesis

The solvent plays a crucial role in the synthesis of pyridazine derivatives, influencing reaction rates, yields, and even the regioselectivity of certain reactions. In the synthesis of 3-chloro-6-methoxypyridazine (B157567), a precursor to the title compound, solvents such as tetrahydrofuran (B95107) (THF) and ether are utilized during metallation reactions. sigmaaldrich.com For the synthesis of related pyridazine structures, a variety of solvents including methanol, ethanol, dichloromethane, dimethylformamide (DMF), acetonitrile (B52724), and water have been employed. google.com The solubility of reactants and intermediates in the chosen solvent is paramount for achieving a homogeneous reaction mixture and facilitating efficient conversion. The polarity of the solvent can significantly affect the nucleophilicity of reagents, such as sodium methoxide (B1231860), thereby impacting the rate of substitution reactions.

Temperature and Pressure Optimization

Temperature is a critical parameter that directly influences the kinetics of the synthetic reactions leading to this compound. For many heterocyclic syntheses, including those of pyridazines, a range of temperatures is often tested to find the optimal balance between reaction rate and the formation of undesired byproducts. For example, the synthesis of 3-amino-6-chloropyridazine has been conducted at temperatures ranging from 30 to 180 °C. google.com In some advanced synthetic methods, such as microwave-assisted synthesis of related pyridazine derivatives, precise temperature control (e.g., 80 °C or 120 °C) is crucial for achieving high yields in short reaction times. researchgate.net While pressure is less commonly a key parameter in the synthesis of this specific compound, it can be a factor in certain catalytic hydrogenation or carbonylation reactions that might be employed in alternative synthetic routes.

Catalytic Enhancement in Synthetic Pathways

Catalysis offers a powerful tool for enhancing the efficiency and selectivity of synthetic routes to pyridazine derivatives. For instance, in the synthesis of related pyrazolylpyridazine derivatives, acetic acid has been used as a catalyst. nih.gov In more complex transformations on the pyridazine core, palladium catalysts are frequently employed for cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or other substituents. While not directly applied to the synthesis of this compound in the provided information, these catalytic methods represent a significant area of chemical space for the derivatization of the pyridazine ring. researchgate.net The use of catalysts can lead to milder reaction conditions, lower energy consumption, and higher atom economy, which are all important considerations in modern organic synthesis.

Green Chemistry Approaches in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyridazines, to develop more environmentally benign and sustainable processes. rasayanjournal.co.in These approaches focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. rasayanjournal.co.in Methodologies such as microwave-assisted synthesis, the use of catalysts, and solventless reactions are being explored for the synthesis of pyrimidine and pyridazine derivatives. researchgate.netrasayanjournal.co.in These techniques often result in higher yields, shorter reaction times, and simplified workup procedures. rasayanjournal.co.in

Utilization of Ionic Liquids as Reaction Media

Ionic liquids are salts that are liquid at or near room temperature and are considered "green solvents" due to their negligible vapor pressure, which reduces air pollution. rasayanjournal.co.inalfa-chemistry.com They have been investigated as reaction media for the synthesis of various nitrogen-containing heterocycles. researchgate.netresearchgate.net Pyridinium-based ionic liquids, in particular, have been synthesized and utilized in chemical reactions. alfa-chemistry.comnih.gov These ionic liquids are typically prepared through a one-step acid-base neutralization or quaternary amination reaction, or a two-step method for more complex structures. alfa-chemistry.com The use of ionic liquids can facilitate product separation and catalyst recycling. While direct application to the synthesis of this compound is not explicitly detailed in the search results, the successful use of ionic liquids in the synthesis of other pyridazine derivatives suggests their potential applicability. researchgate.net For example, imidazolium (B1220033) ionic liquids have served as effective media for Diels-Alder reactions to form pyridazine structures. researchgate.net

Microwave and Ultrasound Irradiation Techniques

Advanced energy input methods, such as microwave (MW) and ultrasound irradiation, have emerged as powerful tools in synthetic organic chemistry to enhance reaction rates, improve yields, and promote greener chemical processes. While specific literature detailing the direct synthesis of this compound using these techniques is not extensively documented, their successful application in the synthesis of a wide array of related pyridazine and pyridazinone derivatives provides a strong basis for their potential utility. These methods offer significant advantages over conventional heating, including rapid and uniform heating, shorter reaction times, and often, higher product purities. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy. This process leads to rapid and homogenous heating of the reaction mixture, often resulting in dramatic acceleration of reaction rates.

Research into the synthesis of pyridazine scaffolds has demonstrated the efficacy of microwave irradiation. For instance, the inverse-electron-demand Diels-Alder reactions between 1,2,4,5-tetrazines and acetylenes, a common route to substituted pyridazines, can be significantly accelerated. Conventional methods may require several days of reflux, whereas microwave-assisted conditions can reduce the reaction time to mere hours. nih.gov Furthermore, microwave heating has enabled unexpected cycloadditions, such as those involving the enol tautomers of ketones and aldehydes with 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine, opening alternative pathways to functionalized pyridazines. nih.gov

Microwave irradiation has also been effectively employed for the functionalization of pre-existing heterocyclic rings. In a study on pyrrolidine-fused chlorin (B1196114) derivatives, microwave-assisted N-alkylation was achieved in just 5 minutes at 75 °C, showcasing the potential for rapid functional group introduction. nih.gov This suggests that the conversion of a precursor like 3-chloro-6-(chloromethyl)pyridazine (B49040) to this compound via reaction with sodium methoxide could be a prime candidate for microwave enhancement. A three-component, one-pot synthesis of pyrazolo[3,4-d]pyrimidin-4-ones was also developed using microwave irradiation, which shortened reaction times and simplified product isolation without the need for a catalyst. nih.gov

| Method | Reaction Time | Yield | Notes |

|---|---|---|---|

| Microwave Irradiation | 4 hours | 41% | Faster reaction time, though slightly lower yield attributed to potential side reactions from rapid heating. |

| Conventional Heating | 8 hours | 50% | Longer reaction time with slightly higher yield. |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, facilitates reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement of reaction rates. researchgate.netnih.gov

The synthesis of various pyridazine derivatives has been shown to benefit from ultrasonic irradiation. In one study, a series of N-substituted pyridazinones were prepared using ultrasound, resulting in substantially decreased reaction times and high yields under mild conditions compared to reactions run at room temperature. researchgate.netnih.gov The influence of substituents on the pyridazinone ring was noted, with the reactivity order being Me > Cl > Br under both conditions. researchgate.net The use of ultrasound often allows for reactions to be conducted in greener solvents, such as water, further enhancing the sustainability of the process. researchgate.net Research on the synthesis of azomethine derivatives of 1-phenylimidazo[1,5-a]pyridine (B3352977) also highlights the advantages of ultrasound, noting that the protocol is simple, clean, and provides excellent yields with short reaction times. tandfonline.com

| Method | Reaction Time | Yield | Conditions |

|---|---|---|---|

| Ultrasound Irradiation | 15-20 minutes | High | Mild conditions, 20 KHz frequency. |

| Room Temperature | 24-72 hours | Moderate to High | Significantly longer reaction times required. |

Given these findings, it is highly probable that synthetic steps leading to this compound or its precursors could be optimized using sonochemistry, leading to a more efficient and environmentally benign process.

Biocatalysis and Sustainable Reagents

The principles of green chemistry are increasingly being integrated into synthetic methodologies, focusing on reducing waste, using less hazardous chemicals, and improving energy efficiency. The development of synthetic routes utilizing biocatalysis and sustainable reagents is central to this effort.

Biocatalysis

Biocatalysis involves the use of natural catalysts, such as enzymes, to perform chemical transformations. While the application of biocatalysis specifically for the synthesis of pyridazine scaffolds is not yet widely reported in scientific literature, the potential for its use exists. Enzymes like halogenases and oxidoreductases could theoretically be employed for key transformations on the pyridazine ring or its precursors.

In a related context, the synthesis of 6-chloro-3-pyridylmethylamine has been achieved via the reduction of 6-chloro-3-pyridylmethylideneamines in the presence of a platinum catalyst. google.com While this method employs a metallic catalyst rather than an enzyme, it demonstrates the utility of catalytic reduction in synthesizing functionalized chloro-azaheterocycles. The future development of specific enzymes could offer more sustainable and highly selective alternatives to traditional chemical catalysts for such transformations.

Sustainable Reagents and Methodologies

Sustainable synthesis extends beyond biocatalysis to include the use of non-toxic, renewable reagents, environmentally benign solvents, and catalytic processes that minimize waste.

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to potentially toxic or expensive metal catalysts. For example, piperidine (B6355638) has been successfully used as an organocatalyst in a one-pot, multicomponent reaction to create highly diverse pyrano[2,3-c]pyridazine derivatives. nih.gov This approach is simple, efficient, and aligns with green chemistry principles.

Green Solvents: As mentioned previously, ultrasound-assisted syntheses can often be performed in water, eliminating the need for volatile organic solvents. researchgate.net

Renewable Feedstocks: A long-term goal of sustainable chemistry is the use of renewable resources as starting materials. Research has demonstrated the feasibility of producing pyridines from glycerol, a byproduct of biodiesel production, and ammonia (B1221849) over zeolite catalysts. rsc.org This thermo-catalytic process represents a potential future pathway for the sustainable production of pyridine (B92270) and, by extension, pyridazine-based chemical scaffolds.

Efficient Catalytic Reactions: The development of highly efficient reactions, such as the copper-catalyzed "click reaction," contributes to sustainability by ensuring high yields and atom economy. This reaction has been employed to create complex pyridazine-triazole scaffolds from 6-azido-3-nitroimidazo[1,2-b]pyridazine with yields between 82-98%, showcasing a sustainable method for elaborating the pyridazine core. nih.gov

Collectively, these approaches represent the modern drive towards more sustainable and environmentally responsible chemical manufacturing, principles that can be applied to the synthesis of this compound and its chemical relatives.

Chemical Reactivity and Transformation Mechanisms of 3 Chloro 6 Methoxymethyl Pyridazine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chloro Position

The electron-deficient nature of the pyridazine (B1198779) ring facilitates nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon atom. In this two-step addition-elimination mechanism, a nucleophile attacks the carbon atom attached to the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. google.com The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product. google.com The reaction is highly dependent on the nature of the nucleophile and the reaction conditions.

The chloro group at the C3 position can be displaced by various oxygen-based nucleophiles, such as alkoxides and hydroxides, to form the corresponding ethers and pyridazinones. A representative example is the reaction of a similar substrate, 6-chloropyridazine-3-carboxylic acid, with sodium methoxide (B1231860) in methanol (B129727). The reaction proceeds under reflux conditions to yield the corresponding 6-methoxypyridazine-3-carboxylic acid. nih.gov This transformation highlights the utility of alkoxides in displacing the chloro substituent on the pyridazine core.

Table 1: Example of SNAr Reaction with an Oxygen Nucleophile on a Pyridazine Core This table presents data from a reaction on a closely related analog, 6-chloropyridazine-3-carboxylic acid, as a representative example.

| Reactant 1 | Nucleophile | Solvent | Conditions | Product | Yield | Reference |

| 6-Chloropyridazine-3-carboxylic acid | Sodium methoxide | Methanol | Reflux, 6h | 6-Methoxypyridazine-3-carboxylic acid | 58% | nih.gov |

Nitrogen nucleophiles, including ammonia (B1221849), primary amines, secondary amines, and hydrazine (B178648), readily react with 3-chloro-6-substituted pyridazines. These reactions are fundamental for synthesizing various amino-substituted pyridazine derivatives, which are common scaffolds in medicinal chemistry. google.com For instance, 3-chloro-6-(2-hydroxyphenyl)pyridazine has been shown to react with hydrazine to displace the chlorine atom, forming the corresponding hydrazinopyridazine, a key intermediate for pharmacologically active compounds. google.com The reaction conditions for such aminations can vary, but they often involve heating the chloropyridazine with the amine nucleophile in a suitable solvent. Both traditional heating and microwave irradiation have been employed successfully.

Table 2: Example of SNAr Reaction with a Nitrogen Nucleophile on a Pyridazine Core This table presents data from a reaction on a closely related analog, 3-chloro-6-(2-hydroxyphenyl)pyridazine, as a representative example.

| Reactant 1 | Nucleophile | Conditions | Product | Use | Reference |

| 3-Chloro-6-(2-hydroxyphenyl)pyridazine | Hydrazine | Not specified | 3-Hydrazino-6-(2-hydroxyphenyl)pyridazine | Intermediate for antihypertensive agents | google.com |

Sulfur-based nucleophiles, such as thiolates (R-S⁻), are known to be highly effective in SNAr reactions due to the high polarizability and nucleophilicity of sulfur. They can displace the chlorine atom from the pyridazine ring to form thioethers. For example, in a related imidazo[1,2-b]pyridazine (B131497) system, 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine reacts with sodium benzenesulfinate (B1229208) (a source of the benzenesulfonyl nucleophile) in dimethylsulfoxide (DMSO) at room temperature to afford the corresponding sulfone product in good yield. This illustrates the facile nature of C-Cl bond substitution by sulfur nucleophiles on electron-poor heterocyclic systems.

Table 3: Example of SNAr Reaction with a Sulfur Nucleophile on a Related Heterocycle This table presents data from a reaction on a related chloro-heterocyclic system as a representative example of C-Cl substitution by a sulfur nucleophile.

| Reactant 1 | Nucleophile | Solvent | Conditions | Product | Yield | Reference |

| 6-Chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine | Sodium benzenesulfinate | DMSO | Room temp, 15h | 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | 54% |

For 3-Chloro-6-(methoxymethyl)pyridazine, which has only one leaving group, the primary consideration is the reactivity of the C3 position. However, in related di-substituted systems like 3-substituted-2,6-dichloropyridines, regioselectivity becomes a critical issue. Studies on these systems show that the outcome of nucleophilic attack is influenced by both electronic and steric factors. nih.gov For instance, the steric bulk of a substituent at the C3 position can direct an incoming nucleophile to attack the more accessible C6 position. nih.gov In the case of 2,4-dichloropyrimidines, the electronic nature of substituents plays a key role; electron-donating groups at the C6 position can reverse the typical C4 selectivity and direct nucleophilic attack to the C2 position. google.com As this compound does not possess stereocenters that are typically involved in the SNAr reaction, stereochemical considerations are generally not applicable unless the incoming nucleophile itself is chiral.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Aryl chlorides, including this compound, can serve as electrophilic partners in these transformations. The general catalytic cycle involves an initial oxidative addition of the palladium(0) catalyst into the carbon-chlorine bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

The Suzuki-Miyaura coupling is one of the most versatile and widely used palladium-catalyzed reactions for C-C bond formation. It involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. Chloropyridazines are effective substrates in these reactions, allowing for the synthesis of various aryl- and heteroaryl-substituted pyridazines. A typical procedure involves reacting the chloropyridazine with an arylboronic acid using a catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as sodium carbonate in a solvent mixture like DME/ethanol (B145695)/water at elevated temperatures. This methodology enables the introduction of a wide range of aryl and heteroaryl moieties at the C3 position of the this compound core.

Table 4: General Conditions for Suzuki-Miyaura Coupling of a Halogenated Pyridazine This table presents typical reaction conditions for the Suzuki-Miyaura coupling based on a representative 3-bromo-6-substituted pyridazine.

| Substrate Type | Coupling Partner | Catalyst | Base | Solvent | Conditions | Product Type | Reference |

| 3-Bromo-6-arylpyridazine | (Hetero)arylboronic acid | Pd(PPh₃)₄ (5 mol%) | 2M Na₂CO₃ | DME/Ethanol/Water | 80 °C, 48h | 3,6-Di(hetero)arylpyridazine |

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orgnobelprize.org While specific studies on the Sonogashira coupling of this compound are not extensively documented in readily available literature, the reactivity of similar chloropyridazine derivatives suggests its feasibility. The general mechanism involves the oxidative addition of the chloropyridazine to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and Cu(I) salt) and subsequent reductive elimination to yield the alkynylated pyridazine. wikipedia.org

General conditions for Sonogashira couplings on chloropyridazines often involve catalysts like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand. researchgate.net The choice of base, solvent, and reaction temperature is crucial for optimizing the reaction yield and minimizing side reactions.

Table 1: Representative Conditions for Sonogashira Coupling of Chloro-heterocycles

| Catalyst System | Base | Solvent | Temperature (°C) | Reference |

| Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80-100 | researchgate.net |

| Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | Dioxane/H₂O | 100 | researchgate.net |

| [PdCl₂(dppf)] | Cs₂CO₃ | Toluene (B28343) | 110 | researchgate.net |

Negishi Coupling with Organozinc Reagents

The Negishi coupling provides a versatile route for the formation of carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. wikipedia.orgresearchgate.net

For this compound, a Negishi coupling would involve its reaction with an organozinc reagent (R-ZnX) catalyzed by a palladium complex. The catalytic cycle mirrors that of other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. nobelprize.orglibretexts.org The generation of the organozinc reagent can be achieved from the corresponding organohalide and zinc metal or by transmetalation from an organolithium or Grignard reagent with a zinc salt.

While specific examples with this compound are scarce in the literature, related couplings of chloropyridines and other halo-heterocycles have been reported, demonstrating the potential of this methodology. nih.govrsc.org

Table 2: Typical Catalysts and Conditions for Negishi Coupling

| Catalyst | Ligand | Solvent | Temperature (°C) | Reference |

| Pd(PPh₃)₄ | - | THF | 60-80 | wikipedia.org |

| Pd₂(dba)₃ | SPhos | Dioxane | 80-100 | wikipedia.org |

| Ni(acac)₂ | - | THF/NMP | 50-70 | wikipedia.org |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for the formation of aryl amines from aryl halides and amines. libretexts.org Given the prevalence of aminated pyridazines in pharmaceuticals, this reaction is of significant interest for the functionalization of this compound.

The reaction typically employs a palladium catalyst with a bulky, electron-rich phosphine ligand, which is crucial for facilitating both the oxidative addition and the reductive elimination steps of the catalytic cycle. libretexts.org A variety of primary and secondary amines can be coupled with aryl halides using this method.

A review on palladium-catalyzed cross-coupling reactions on pyridazine moieties highlights the application of Buchwald-Hartwig amination for the synthesis of various aminopyridazines. researchgate.net The conditions generally involve a palladium source, a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) in a solvent like toluene or dioxane. libretexts.org

Table 3: Common Catalyst Systems for Buchwald-Hartwig Amination

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | libretexts.org |

| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 100 | libretexts.org |

| [Pd(allyl)Cl]₂ | BINAP | K₃PO₄ | Toluene | 90-120 | libretexts.org |

Stille Coupling with Organotin Reagents

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. nih.gov This reaction is valued for its tolerance of a wide range of functional groups and for the stability of the organotin reagents. nih.gov

The coupling of this compound with an organostannane (R-SnBu₃) would proceed via the standard palladium catalytic cycle. libretexts.org The choice of catalyst and ligands can influence the reaction's efficiency. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. nih.gov

A review article on palladium-catalyzed cross-coupling reactions on pyridazines confirms the utility of the Stille reaction for the functionalization of this heterocycle. researchgate.net While the toxicity of organotin compounds is a drawback, the reaction remains a valuable tool for the synthesis of complex pyridazine derivatives. nih.gov

Table 4: General Conditions for Stille Coupling on Heteroaryl Halides

| Catalyst | Additive | Solvent | Temperature (°C) | Reference |

| Pd(PPh₃)₄ | LiCl | Dioxane | 100 | nih.gov |

| Pd₂(dba)₃ / P(fur)₃ | - | Toluene | 90-110 | nih.gov |

| [PdCl₂(PhCN)₂] | CuI | NMP | 80 | nih.gov |

Mechanistic Insights into Catalytic Cycles

The catalytic cycles of the Sonogashira, Negishi, Buchwald-Hartwig, and Stille reactions, when applied to this compound, are all believed to proceed through a common sequence of elementary steps involving a palladium catalyst. nobelprize.orglibretexts.orgyoutube.com

Oxidative Addition: The cycle begins with the oxidative addition of the C-Cl bond of this compound to a low-valent palladium(0) complex. This step forms a square planar palladium(II) intermediate. The electron-deficient nature of the pyridazine ring facilitates this step.

Transmetalation: The next step is transmetalation, where the organic group from the coupling partner (the alkyne in Sonogashira, the organozinc in Negishi, the amine in Buchwald-Hartwig, or the organotin in Stille) is transferred to the palladium center, displacing the chloride ion.

Reductive Elimination: The final step is reductive elimination, where the two organic fragments on the palladium center couple and are eliminated as the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com

Reactions Involving the Pyridazine Heterocycle

Electrophilic Aromatic Substitution (If applicable)

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. However, π-deficient nitrogen-containing heterocycles like pyridazine are generally deactivated towards electrophilic attack compared to benzene (B151609). researchgate.netyoutube.com The two nitrogen atoms in the pyridazine ring withdraw electron density, making the ring less nucleophilic. researchgate.net

Direct electrophilic substitution on the pyridazine ring of this compound is expected to be challenging and would likely require harsh conditions and result in low yields. The presence of the electron-withdrawing chloro group further deactivates the ring.

However, there are strategies to enhance the reactivity of pyridazines towards electrophiles. One common method is the formation of the N-oxide. researchgate.netrsc.org Oxidation of one of the pyridazine nitrogens can activate the ring towards electrophilic attack, often directing substitution to specific positions. Subsequent deoxygenation would then yield the substituted pyridazine.

Another possibility is that the methoxymethyl group, being weakly electron-donating through induction, might slightly mitigate the deactivating effect of the pyridazine nitrogens and the chloro group, although this effect is likely to be minor.

Reduction Reactions of the Pyridazine Ring

The pyridazine ring of this compound is susceptible to reduction, which can lead to partially or fully saturated heterocyclic systems. The choice of reducing agent and reaction conditions determines the final product, which can range from dihydropyridazines and tetrahydropyridazines to fully saturated piperidines.

Catalytic hydrogenation is a common method for reducing the pyridine (B92270) ring, which is generally more readily reduced than a benzene ring. uoanbar.edu.iq This process typically involves molecular hydrogen (H₂) in the presence of heterogeneous catalysts such as platinum, palladium, or rhodium on a carbon support (Pt/C, Pd/C, Rh/C). liv.ac.uk For instance, the complete reduction of a pyridine ring to a piperidine (B6355638) can be achieved using a platinum catalyst in acetic acid. uoanbar.edu.iq However, such conditions can be harsh. Milder conditions using rhodium complexes have also been developed for the efficient transfer hydrogenation of pyridinium (B92312) salts, yielding either 1,2,3,6-tetrahydropyridines or piperidines with high chemoselectivity. liv.ac.uk These reactions often use formic acid/triethylamine (HCOOH-Et₃N) as the hydrogen source. liv.ac.uk

When applied to this compound, these methods can be expected to yield the corresponding saturated derivatives. It is important to note that the chloro-substituent may also undergo hydrogenolysis (cleavage of the C-Cl bond) depending on the catalyst and conditions, particularly with palladium-based catalysts.

Table 1: Potential Reduction Reactions of the Pyridazine Ring

| Reagent/Catalyst | Hydrogen Source | Expected Product(s) | Notes |

|---|---|---|---|

| PtO₂, RuO₂, Rh/C, or Pd/C | H₂ (high pressure) | 3-(Methoxymethyl)piperidine | Full saturation of the ring; potential for dechlorination (hydrogenolysis) of the chloro group. liv.ac.uk |

| [Cp*RhCl₂]₂ / KI | HCOOH-Et₃N | 3-Chloro-6-(methoxymethyl)-1,2,3,6-tetrahydropyridazine or 3-Chloro-6-(methoxymethyl)piperidine | Mild conditions; chemoselectivity depends on the substitution pattern. liv.ac.uk |

| Sodium in ethanol | Ethanol | 3-(Methoxymethyl)piperidine | Classic reduction method for pyridine rings. uoanbar.edu.iq |

Quaternization of the Pyridazine Nitrogen Atoms

The nitrogen atoms of the pyridazine ring are nucleophilic and can react with electrophiles, such as alkyl halides, to form quaternary pyridazinium salts. This process, known as quaternization, is influenced by the electronic properties of the substituents on the ring. lookchem.com

For this compound, there are two non-equivalent nitrogen atoms (N1 and N2). The regioselectivity of the alkylation is dictated by the electronic effects of the chloro and methoxymethyl groups. The chlorine atom at C3 is strongly electron-withdrawing (-I effect), which deactivates the adjacent nitrogen atom (N1), making it less nucleophilic. Conversely, the methoxymethyl group at C6 has a weaker electronic influence. Studies on substituted pyridazines have shown that electron-withdrawing groups tend to direct quaternization to the more distant nitrogen atom. lookchem.com Therefore, the reaction of this compound with an alkylating agent like methyl iodide is expected to occur preferentially at the N2 position.

The resulting pyridazinium salts can exhibit enhanced reactivity, particularly activating adjacent alkyl groups for subsequent reactions, such as the formation of cyanine (B1664457) dyes. lookchem.com

Table 2: Quaternization of the Pyridazine Nitrogen Atoms

| Alkylating Agent | Expected Major Product | Reaction Type |

|---|---|---|

| Methyl iodide (CH₃I) | 2-Methyl-3-chloro-6-(methoxymethyl)pyridazin-2-ium iodide | SN2 Alkylation |

| Ethyl bromide (CH₃CH₂Br) | 2-Ethyl-3-chloro-6-(methoxymethyl)pyridazin-2-ium bromide | SN2 Alkylation |

| Benzyl (B1604629) chloride (BnCl) | 2-Benzyl-3-chloro-6-(methoxymethyl)pyridazin-2-ium chloride | SN2 Alkylation |

Transformations of the Methoxymethyl Moiety

Cleavage Reactions of the Ether Linkage

The methoxymethyl (MOM) group is a common protecting group for alcohols, and its cleavage from the pyridazine scaffold to reveal a hydroxymethyl group is a key transformation. This deprotection can be achieved under various conditions, ranging from strong acids to milder Lewis acid or organosilicon-based methods.

Strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are traditionally used to cleave ethers. wikipedia.org The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. Lewis acids also facilitate this cleavage; reagents like bismuth trichloride (B1173362) (BiCl₃) have been shown to be effective for the removal of MOM ethers. rsc.org

For substrates containing other acid-sensitive functional groups, milder and more selective methods have been developed. A combination of a trialkylsilyl triflate (like TMSOTf) and 2,2′-bipyridyl provides a non-acidic route for the deprotection of MOM ethers. rsc.orgnih.govacs.org This method is highly chemoselective and proceeds under mild conditions, making it compatible with a wide range of functional groups. acs.orgacs.org Applying these methods to this compound would yield 3-chloro-6-(hydroxymethyl)pyridazine.

Table 3: Reagents for the Cleavage of the Methoxymethyl Ether Linkage

| Reagent(s) | Conditions | Product | Notes |

|---|---|---|---|

| Hydrochloric Acid (HCl) | 6 M HCl in THF/water | 3-Chloro-6-(hydroxymethyl)pyridazine | Standard strong acid cleavage. wikipedia.org |

| Bismuth Trichloride (BiCl₃) | Acetonitrile (B52724)/water | 3-Chloro-6-(hydroxymethyl)pyridazine | Effective Lewis acid catalyst. rsc.orgresearchgate.net |

| Zinc Bromide (ZnBr₂) / n-PrSH | Dichloromethane | 3-Chloro-6-(hydroxymethyl)pyridazine | Rapid and selective deprotection. researchgate.net |

| Trimethylsilyl triflate (TMSOTf) / 2,2′-Bipyridyl | CH₃CN, then H₂O | 3-Chloro-6-(hydroxymethyl)pyridazine | Mild, non-acidic conditions suitable for sensitive substrates. rsc.orgnih.govacs.org |

| Carbon Tetrabromide (CBr₄) / PPh₃ | Aprotic solvent, heat | 3-Chloro-6-(hydroxymethyl)pyridazine | Selective deprotection to phenols, applicable to heteroaromatic systems. researchgate.net |

Functional Group Interconversions of the Methoxymethyl Group

Beyond simple cleavage, the methoxymethyl group can undergo other transformations. The methylene (B1212753) carbon (the -CH₂- part) is analogous to a benzylic position, making it susceptible to oxidation. This allows for the interconversion of the methoxymethyl group into other functionalities, most notably a carbonyl or carboxyl derivative.

A plausible transformation is the direct oxidation of the methoxymethyl ether to the corresponding methyl ester. This type of oxidation has been reported for benzyl ethers using various reagents. nih.govsiu.edu For example, N-bromosuccinimide (NBS) can be used to selectively convert benzyl methyl ethers into aromatic methyl esters through a dibrominated intermediate followed by hydrolysis. nih.gov Alternatively, catalytic systems employing oxidants like tert-butyl hydroperoxide (TBHP) in the presence of a copper catalyst have been shown to efficiently oxidize benzyl ethers to esters under mild, room-temperature conditions. rsc.orgrsc.org

Applying this logic, this compound could be oxidized to methyl 6-chloropyridazine-3-carboxylate, a valuable synthetic intermediate.

Table 4: Potential Functional Group Interconversions of the Methoxymethyl Group

| Reagent(s) | Expected Product | Transformation |

|---|---|---|

| N-Bromosuccinimide (NBS) (2 equiv.), then H₂O | Methyl 6-chloropyridazine-3-carboxylate | Oxidation of ether to ester. nih.gov |

| Cu₂O/C₃N₄, TBHP, O₂ | Methyl 6-chloropyridazine-3-carboxylate | Catalytic oxidation of ether to ester. rsc.orgrsc.org |

| Modified IBX reagent | 6-Chloropyridazine-3-carbaldehyde | Oxidative cleavage to aldehyde. siu.edu |

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are powerful tools for rapidly building molecular complexity. frontiersin.orgnih.gov Halogenated pyridazines are valuable precursors in MCRs for the synthesis of fused heterocyclic systems. nih.govnih.gov

While specific examples detailing the use of this compound as a substrate in MCRs are not extensively documented, its structure makes it a prime candidate for such reactions. The compound features both an electrophilic center at C3 (due to the chloro leaving group) and nucleophilic centers (the ring nitrogens), making it suitable for annulation strategies leading to fused heterocycles. For instance, 3-amino-6-chloropyridazine (B20888) is a common starting material for the synthesis of imidazo[1,2-b]pyridazines via condensation with α-haloketones. nih.gov

It is plausible that this compound could be utilized in similar synthetic pathways, either directly or after modification. For example, nucleophilic aromatic substitution of the chloride with an amine would generate a diamine precursor suitable for cyclization reactions to form fused systems like triazolo-pyridazines. nih.gov The inverse electron demand Diels-Alder reaction is another strategy where substituted pyridazines can act as ligands or substrates. nih.gov The development of MCRs involving this scaffold could provide efficient routes to novel and structurally diverse polyheterocyclic compounds. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 6 Methoxymethyl Pyridazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, it is possible to map the proton and carbon frameworks, establish connectivity between atoms, and infer stereochemical relationships.

The ¹H NMR spectrum of 3-Chloro-6-(methoxymethyl)pyridazine is expected to show three distinct sets of signals corresponding to the pyridazine (B1198779) ring protons and the methoxymethyl side chain protons.

The two protons on the pyridazine ring (H-4 and H-5) form an AX spin system and are expected to appear as two doublets in the aromatic region of the spectrum. Based on data from analogous compounds like 3-chloro-6-methylpyridazine (B130396) and 3-chloro-6-methoxypyridazine (B157567), these signals would likely fall in the range of δ 7.5-8.0 ppm. nih.gov The proton at the C-5 position, being adjacent to the electron-donating methoxymethyl group, would likely resonate slightly upfield compared to the H-4 proton, which is adjacent to the electron-withdrawing chlorine atom.

The methylene (B1212753) protons (-CH₂-) of the methoxymethyl group are chemically equivalent and would appear as a sharp singlet, anticipated in the δ 4.5-5.0 ppm range. The protons of the terminal methyl group (-OCH₃) are also equivalent and would produce a singlet, expected further upfield around δ 3.4-3.8 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4 | 7.8 - 8.0 | Doublet (d) |

| H-5 | 7.6 - 7.8 | Doublet (d) |

| -CH₂- | 4.6 - 4.9 | Singlet (s) |

The proton-decoupled ¹³C NMR spectrum is predicted to display all five unique carbon signals of this compound. The chemical shifts are influenced by the electronegativity of the attached atoms (Cl, N, O) and the aromaticity of the pyridazine ring.

The carbon atom bearing the chlorine (C-3) is expected to be significantly deshielded, with a predicted chemical shift in the range of δ 150-155 ppm. The C-6 carbon, attached to the methoxymethyl group, would also be downfield, likely around δ 160-165 ppm. nih.gov The two unsubstituted ring carbons, C-4 and C-5, are expected to resonate between δ 120-130 ppm. The methylene carbon (-CH₂-) signal is anticipated around δ 70-75 ppm, while the methyl carbon (-OCH₃) would appear most upfield, typically in the δ 55-60 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 | 151 - 154 |

| C-4 | 123 - 126 |

| C-5 | 120 - 123 |

| C-6 | 161 - 164 |

| -CH₂- | 72 - 75 |

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between adjacent protons. A key cross-peak would be observed between the signals assigned to H-4 and H-5, confirming their position on the pyridazine ring. The absence of other correlations would support the assignment of the methylene and methyl protons as singlets.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would show cross-peaks between the H-4 signal and the C-4 signal, H-5 and C-5, the methylene protons and the -CH₂- carbon, and the methyl protons and the -OCH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structural elucidation as it shows correlations between protons and carbons over two or three bonds. rsc.org Key expected correlations for this compound include:

The methylene (-CH₂-) protons showing a correlation to the C-6 and C-5 carbons of the pyridazine ring, as well as to the methyl (-OCH₃) carbon.

The methyl (-OCH₃) protons correlating to the methylene (-CH₂-) carbon.

The H-4 proton showing correlations to C-3, C-5, and C-6.

The H-5 proton correlating to C-3, C-4, and C-6. These correlations would definitively establish the connectivity of the side chain to the pyridazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. A NOESY spectrum would be expected to show a cross-peak between the methylene (-CH₂-) protons and the H-5 proton of the pyridazine ring, confirming the spatial proximity of the side chain to the ring.

¹⁵N NMR spectroscopy provides direct information about the chemical environment of the nitrogen atoms within the pyridazine ring. The two nitrogen atoms in this compound are in different environments and are expected to have distinct chemical shifts. The typical chemical shift range for pyridine-like nitrogens is broad, generally falling between δ 230 and 330 ppm relative to nitromethane. science-and-fun.denih.gov

Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, direct detection is often challenging. Therefore, inverse-detected techniques like ¹H-¹⁵N HMBC are commonly employed. rsc.org In this experiment, correlations would be observed from the ring protons to the nitrogen atoms. Specifically, the H-5 proton would show a correlation to N-1, and the H-4 proton would correlate to N-2, allowing for the unambiguous assignment of the nitrogen signals. The electronic effects of the substituents would influence the exact chemical shifts, with the nitrogen atoms in pyridazine derivatives being sensitive to both steric and electronic changes. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. The analysis of this compound would be expected to show several key bands. nih.govresearchgate.net

Aromatic C-H Stretching: Bands in the region of 3000–3100 cm⁻¹ are characteristic of the C-H stretching vibrations of the pyridazine ring.

Aliphatic C-H Stretching: Stronger absorptions between 2850–3000 cm⁻¹ would correspond to the symmetric and asymmetric stretching of the C-H bonds in the methoxymethyl (-CH₂OCH₃) group.

C=N and C=C Ring Stretching: The pyridazine ring itself gives rise to a series of characteristic stretching vibrations in the 1400–1600 cm⁻¹ region. These bands are often strong in both IR and Raman spectra. researchgate.net

C-O-C Ether Stretching: A strong absorption band, characteristic of the asymmetric C-O-C stretch of the ether linkage, is expected to appear in the IR spectrum around 1100–1150 cm⁻¹.

C-Cl Stretching: The vibration corresponding to the C-Cl bond is expected to produce a moderate to strong band in the lower frequency region of the IR spectrum, typically between 700–800 cm⁻¹.

The NIST database for the analogue 3-chloro-6-methoxypyridazine shows prominent peaks in these expected regions, lending confidence to these assignments. nist.gov

Table 3: Predicted Principal IR and Raman Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| C=N / C=C Ring Stretch | 1400 - 1600 | Medium-Strong |

| C-O-C Asymmetric Stretch | 1100 - 1150 | Strong |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the confirmation of the molecular weight and elucidation of its fragmentation pathways.

For this compound (C₆H₇ClN₂O), the calculated monoisotopic mass is approximately 158.02 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 158. A key diagnostic feature would be the presence of an M+2 peak at m/z 160 with an intensity of approximately one-third that of the M⁺˙ peak, which is characteristic of compounds containing a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. researchgate.net

The fragmentation of the molecular ion would likely proceed through several key pathways, providing structural confirmation. Plausible fragmentation patterns based on related structures include: sciencepublishinggroup.com

Loss of a methoxy (B1213986) radical (•OCH₃): Cleavage of the CH₂-O bond would result in a fragment ion at m/z 127.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement followed by the loss of stable formaldehyde would lead to a fragment at m/z 128, corresponding to the 3-chloro-6-methylpyridazine radical cation.

Loss of the methoxymethyl radical (•CH₂OCH₃): This would produce a fragment at m/z 113.

Loss of chlorine radical (•Cl): This fragmentation would yield an ion at m/z 123.

Loss of HCN: Subsequent fragmentation of the pyridazine ring can lead to the loss of hydrogen cyanide (27 Da), a common fragmentation pathway for nitrogen-containing heterocycles.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Identity |

|---|---|

| 158 / 160 | [M]⁺˙ (Molecular ion with ³⁵Cl / ³⁷Cl) |

| 128 / 130 | [M - CH₂O]⁺˙ |

| 127 / 129 | [M - •OCH₃]⁺ |

| 113 | [M - •CH₂OCH₃]⁺ |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is instrumental in elucidating the connectivity of atoms within a molecule.

In the analysis of this compound, an MS/MS experiment would involve the isolation of its molecular ion, [M+H]⁺. Subsequent collision-induced dissociation (CID) would generate a characteristic fragmentation pattern. Based on the known fragmentation of similar heterocyclic systems, several key fragmentation pathways can be predicted:

Loss of the methoxymethyl group: Cleavage of the C-C bond between the pyridazine ring and the methoxymethyl substituent would result in a significant fragment.

Loss of formaldehyde (CH₂O): A common fragmentation pathway for methoxy-containing compounds.

Cleavage of the pyridazine ring: The heterocyclic ring itself can undergo characteristic fragmentation, often involving the loss of N₂ or HCN. chemexper.com

The fragmentation pattern of 3-arylpyrimido[4,5-c]pyridazine derivatives, for example, has been shown to involve a retro-Diels-Alder reaction. chemexper.com While the specific fragmentation of this compound would need to be experimentally determined, the analysis of these fragments provides conclusive evidence for its structural features.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss |

| [M+H]⁺ | [C₅H₄ClN₂]⁺ | CH₂O |

| [M+H]⁺ | [C₆H₇N₂O]⁺ | Cl |

| [M+H]⁺ | [C₅H₅ClN]⁺ | N₂H |

This table is predictive and based on general fragmentation patterns of related compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

While a crystal structure for this compound itself is not reported in the available literature, extensive crystallographic studies have been conducted on closely related pyridazine derivatives. These studies serve as excellent models for understanding the structural characteristics that can be expected for this compound.

For example, the crystal structure of 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine has been determined, revealing detailed information about its molecular geometry. researchgate.net In this derivative, the 3-chloropyridazine (B74176) moiety is essentially planar. researchgate.net Similarly, the crystal structure of 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine shows a nearly planar arrangement of the molecule, with a small dihedral angle between the pyridazine and pyrazole (B372694) rings of 6.25 (9)°. nih.gov

Table 2: Crystallographic Data for a Derivative, 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 20.6635 (19) |

| b (Å) | 7.8202 (6) |

| c (Å) | 11.3266 (8) |

| β (°) | 94.140 (3) |

| Volume (ų) | 1825.5 (3) |

| Z | 8 |

Data sourced from a study on a related pyridazine derivative. researchgate.net

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions are crucial in determining the physical properties of the solid, such as its melting point and solubility.

In the crystal structures of substituted pyridazines, hydrogen bonding and π-π stacking interactions are often the dominant forces influencing the crystal packing. In the case of 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine, molecules are linked into non-planar dimers through N—H···N hydrogen bonds, forming a distinct ring motif. researchgate.net

For 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, π-π interactions between the centroids of the pyridazine rings are observed, with a separation of 3.5904 (10) Å. nih.gov Given the presence of the pyridazine ring and the potential for weak C-H···N or C-H···O interactions, it is plausible that the crystal structure of this compound would also be influenced by a combination of such forces, leading to a well-ordered three-dimensional network.

Conformational Analysis in the Solid State

The solid-state conformation of a molecule, as revealed by X-ray crystallography, provides a snapshot of its preferred spatial arrangement under the influence of crystal packing forces. For flexible molecules, such as those with rotatable bonds, this analysis is particularly informative.

The methoxymethyl group in this compound introduces a degree of conformational flexibility around the C-C and C-O single bonds. The conformation adopted in the solid state would likely be one that minimizes steric hindrance while maximizing favorable intermolecular interactions within the crystal lattice. In the crystal structure of 3,6-bis(methoxymethyl)pyridazine, a homologous derivative, the conformation is influenced by dipole arrangements and the avoidance of non-bonded interactions. A similar analysis of the torsion angles involving the methoxymethyl substituent in this compound would be essential for a complete understanding of its conformational preferences.

Chiroptical Spectroscopy (If applicable, e.g., for chiral derivatives)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are exclusively applicable to chiral compounds, those that are non-superimposable on their mirror image.

This compound itself is an achiral molecule and therefore would not exhibit any chiroptical activity. However, if a chiral center were to be introduced into the molecule, for instance, by substitution at the methoxymethyl group or by the formation of a chiral derivative, then chiroptical techniques would become highly relevant for its stereochemical characterization.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral compound. It is a powerful tool for determining the absolute configuration of chiral molecules and for studying their conformational changes in solution.

Should a chiral derivative of this compound be synthesized, its CD spectrum would exhibit characteristic positive or negative bands (Cotton effects) corresponding to its electronic transitions. The sign and magnitude of these Cotton effects could, in principle, be used to assign the absolute configuration of the stereocenter(s) by comparison with empirical rules or with the results of quantum-chemical calculations. cas.cz As there are no reports of chiral derivatives of this compound in the reviewed literature, any discussion of its CD spectroscopy remains hypothetical.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is a chiroptical spectroscopic technique that measures the variation of the optical rotation of a chiral substance with the wavelength of polarized light. This phenomenon provides valuable information about the three-dimensional arrangement of atoms in a molecule, making it a powerful tool for the stereochemical analysis of chiral compounds. For a molecule to be studied by ORD, it must be chiral, meaning it is non-superimposable on its mirror image. The parent compound, this compound, is not inherently chiral. However, the introduction of a stereocenter, for instance through substitution or the incorporation of a chiral auxiliary, would render its derivatives amenable to ORD analysis.

While specific ORD data for derivatives of this compound are not available in the current scientific literature, the principles of ORD and its application can be understood by examining studies on other chiral pyridazine derivatives. ORD and Circular Dichroism (CD) are intimately related phenomena, collectively known as the Cotton effect, which is observed in the vicinity of an absorption band of a chiral chromophore. A plain ORD curve shows a gradual change in optical rotation as the wavelength changes, while a curve exhibiting a Cotton effect shows a characteristic peak and trough. The sign of the Cotton effect can provide information about the absolute configuration of the molecule.

Research into the chiroptical properties of chiral pyridazine derivatives has demonstrated the utility of these techniques in assigning absolute configurations and studying conformational properties. For instance, studies on chiral pyridazin-3(2H)-ones have utilized circular dichroism to unambiguously determine the absolute configuration of separated enantiomers. nih.gov

In a notable study, the chiroptical properties of a series of chiral 6-methyl-2,4-disubstituted pyridazin-3(2H)-one derivatives were investigated to determine their absolute configurations. nih.gov The enantiomers were separated by chiral High-Performance Liquid Chromatography (HPLC) and their absolute configurations were assigned through a combination of chiroptical studies, including circular dichroism. nih.gov This type of analysis is crucial in medicinal chemistry, where the biological activity of a chiral drug is often dependent on its stereochemistry.

Another relevant example is the investigation of the circular dichroism of pyridazino[4,5-b]cholestenes. capes.gov.br By comparing the CD spectra with the UV spectra, researchers were able to identify and provide evidence for optically forbidden electronic transitions within the pyridazine chromophore. capes.gov.br Such detailed spectroscopic analysis contributes to a deeper understanding of the electronic structure of the pyridazine ring system.

The data from these studies on related chiral pyridazine systems can be used to predict the expected ORD characteristics if a chiral derivative of this compound were to be synthesized. The pyridazine ring itself contains chromophores that would interact with polarized light. The nature and position of substituents around a newly created chiral center would significantly influence the observed ORD spectrum, particularly the sign and magnitude of the Cotton effect.

The table below presents a summary of chiroptical data for a representative chiral pyridazine derivative from the literature, illustrating the type of information that can be obtained from such studies.

| Compound Name | Chiral Stationary Phase for HPLC Separation | Absolute Configuration |

| (S)-2-(5-Methyl-6-oxo-4-(p-tolyloxy)-3-phenyl-5,6-dihydropyridazin-1(4H)-yl)propanoic acid | Chiralcel OD® | S |

| (R)-2-(5-Methyl-6-oxo-4-(p-tolyloxy)-3-phenyl-5,6-dihydropyridazin-1(4H)-yl)propanoic acid | Chiralcel OD® | R |

Table based on data from Caronna et al. (2012). nih.gov

Computational and Theoretical Investigations of 3 Chloro 6 Methoxymethyl Pyridazine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules. For the analogue compound, 3-chloro-6-methoxypyridazine (B157567), comprehensive theoretical studies have been conducted to elucidate its electronic and structural characteristics. These calculations are typically performed using specific basis sets, such as 6-31G(d) and 6-311G(d,p), with the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

Electronic Structure Analysis (HOMO-LUMO Energies, Electrostatic Potential Surfaces)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and the ability to participate in electronic transitions.

For 3-chloro-6-methoxypyridazine, the HOMO and LUMO energies have been calculated. The HOMO is primarily localized over the pyridazine (B1198779) ring and the methoxy (B1213986) group, indicating these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is distributed across the entire molecule, suggesting a general susceptibility to nucleophilic attack. The energy gap provides insight into the molecule's stability; a larger gap implies higher stability and lower reactivity.

The Molecular Electrostatic Potential (MEP) surface is another crucial tool for analyzing electronic structure. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution of a molecule. The MEP for 3-chloro-6-methoxypyridazine reveals the most negative regions (prone to electrophilic attack) are located around the nitrogen atoms of the pyridazine ring due to their high electronegativity. The most positive regions are found near the hydrogen atoms, indicating sites for potential nucleophilic interaction.

Table 1: Calculated Frontier Molecular Orbital Energies for 3-chloro-6-methoxypyridazine

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.21 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Gap | 5.23 |

Calculations performed at the B3LYP/6-311G(d,p) level of theory.

Molecular Geometry Optimization and Vibrational Frequencies

Theoretical geometry optimization aims to find the lowest energy arrangement of atoms in a molecule. For 3-chloro-6-methoxypyridazine, calculations performed using DFT methods have determined its optimized structural parameters, including bond lengths, bond angles, and dihedral angles. These calculated geometries show good agreement with experimental data where available, confirming the accuracy of the computational approach.

Vibrational frequency analysis serves a dual purpose: it confirms that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and it allows for the assignment of vibrational modes observed in experimental infrared (IR) and Raman spectra. The calculated vibrational frequencies for 3-chloro-6-methoxypyridazine have been correlated with experimental FT-IR and FT-Raman spectra, showing a small deviation between observed and scaled theoretical wavenumbers. This allows for a detailed understanding of the molecule's vibrational properties.

Table 2: Selected Calculated Vibrational Frequencies for 3-chloro-6-methoxypyridazine

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

|---|---|

| C-H stretching (pyridazine ring) | 3080-3100 |

| C-H stretching (methoxy group) | 2950-3000 |

| C=N stretching | 1600-1650 |

| C-Cl stretching | ~700 |

Calculations performed at the B3LYP/6-31G(d) level of theory.

Chemical Reactivity Descriptors (Fukui Functions, Local Softness)

Chemical reactivity descriptors derived from DFT, such as Fukui functions and local softness, provide quantitative measures of the reactivity of different atomic sites within a molecule. Fukui functions identify which atoms are most likely to accept or donate electrons, thereby predicting the sites for nucleophilic, electrophilic, and radical attack. Local softness is another descriptor that helps in understanding and predicting the regioselectivity of chemical reactions based on the Hard and Soft Acids and Bases (HSAB) principle.

As of the current search, specific computational studies detailing the Fukui functions or local softness for 3-Chloro-6-(methoxymethyl)pyridazine or its close analogue, 3-chloro-6-methoxypyridazine, are not available in the public domain.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions. It allows for the characterization of reactants, products, intermediates, and, most importantly, the transition states that connect them.

Transition State Analysis

Transition state analysis involves locating the saddle point on a potential energy surface that corresponds to the highest energy barrier along the reaction coordinate. The geometry and energy of the transition state are critical for understanding the kinetics and feasibility of a reaction. While computational studies on the reaction mechanisms of related pyridazine systems exist, such as the palladium-catalyzed cross-coupling of 3-chloro-6-iodopyridazine, specific transition state analyses for reactions involving this compound have not been found in the reviewed literature.

Energy Profile Diagrams

An energy profile diagram visually represents the energy changes that occur as reactants are converted into products. These diagrams plot the potential energy against the reaction coordinate, illustrating the relative energies of reactants, intermediates, transition states, and products. This provides a comprehensive thermodynamic and kinetic picture of the reaction.

No specific energy profile diagrams derived from computational modeling for reactions of this compound were identified in the available literature.

Molecular Dynamics Simulations

There are no available research articles or data describing molecular dynamics (MD) simulations of this compound. MD simulations would be instrumental in understanding the behavior of this compound in various environments, such as in solution or interacting with biological macromolecules. These simulations could provide insights into its dynamic properties, intermolecular interactions, and solvation characteristics.

Quantitative Structure-Property Relationship (QSPR) Studies

A search for Quantitative Structure-Property Relationship (QSPR) studies specifically targeting this compound did not yield any results. QSPR studies for this compound would involve the development of mathematical models that correlate its structural or quantum chemical descriptors with its physicochemical properties (e.g., boiling point, solubility, reactivity). Such studies are valuable for predicting the properties of new, related compounds without the need for experimental measurements.

Applications of 3 Chloro 6 Methoxymethyl Pyridazine As a Key Synthetic Building Block

Precursor in the Synthesis of Diverse Heterocyclic Systems

The utility of the pyridazine (B1198779) scaffold is well-established in the synthesis of a wide array of heterocyclic compounds. Methodologies such as inverse electron-demand aza-Diels–Alder reactions and various cyclization strategies are commonly employed to construct complex molecular architectures from pyridazine precursors. organic-chemistry.orgmdpi.com However, specific examples employing 3-Chloro-6-(methoxymethyl)pyridazine for these transformations are not prominently documented.

Annulation Reactions to Form Fused Ring Systems

Annulation reactions, which involve the formation of a new ring onto an existing one, are a cornerstone of heterocyclic synthesis. Starting materials like 3-amino-6-chloropyridazine (B20888) are known to undergo cyclocondensation to form fused systems such as imidazo[1,2-b]pyridazines. mdpi.comgoogle.com For instance, the reaction of 3-amino-6-chloropyridazine with 1,3-dichloroacetone (B141476) leads to the formation of a 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380) core, which can be further functionalized. mdpi.com While these examples highlight the reactivity of the chloropyridazine moiety, direct application of this compound in similar annulation strategies to create fused bi- or polycyclic systems is not detailed in the available literature.

Construction of Complex Polyheterocyclic Architectures

The synthesis of complex polyheterocyclic architectures often relies on the sequential and controlled functionalization of foundational heterocyclic building blocks. Pyridazine derivatives are valuable in this context due to the distinct reactivity of their substituent positions. researchgate.net For example, a multi-step synthesis involving a trishalogenated pyridopyridazine (B8481360) derivative allowed for selective nucleophilic substitutions and Suzuki arylations to build complex structures. mdpi.com Nevertheless, specific pathways originating from this compound for the construction of such elaborate polyheterocyclic systems are not explicitly described in the reviewed research.

Role in the Development of Advanced Materials

Pyridazine-containing compounds have garnered attention for their potential in materials science, owing to their unique electronic and coordination properties. researchgate.net

Precursors for Polymer Synthesis